molecular formula C24H18BrN3O3 B1269994 Ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate CAS No. 713118-66-2

Ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate

Cat. No. B1269994
M. Wt: 476.3 g/mol
InChI Key: JLMDTIDEWPMOKU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related quinoline derivatives often involves intramolecular cyclization reactions, highlighting a common pathway for constructing complex quinoline frameworks. For example, the synthesis of a compound with a somewhat similar structure, 3-Ethyl 2-methyl 8-bromo-2-phenyl-1,2,3,3a,4,9b-hexahydrochromeno[4,3-b]pyrrole-2,3-dicarboxylate, was achieved through the intramolecular cycloaddition reaction of ethyl 4-(4-bromo-2-formylphenoxy)but-2-enoate and methyl 2-amino-2-phenylacetate (Long He, 2010). This example illustrates the type of synthetic strategies that may be employed in the synthesis of Ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate.

Molecular Structure Analysis

The molecular structure of quinoline derivatives reveals critical features such as ring conformations and substituent effects. The structure of related compounds indicates a preference for certain conformations and the impact of substituents on the overall molecular geometry. For instance, bromination reactions of ethyl quinoline carboxylates can lead to products with distinct structural features due to the position of bromine substitution, as seen in the work by Ukrainets et al. (2013), who explored the bromination of ethyl 7-hydroxy-quinoline-6-carboxylate, leading to products with significant structural implications (И. В. Украинец et al., 2013).

Chemical Reactions and Properties

The chemical reactions involving quinoline derivatives can be complex, involving multiple pathways and products. For example, the cyclization of lithiated pyridine and quinoline carboxamides leads to a variety of polycyclic heterocycles, demonstrating the versatility of reactions involving quinoline compounds (J. Clayden et al., 2005).

Physical Properties Analysis

The physical properties of quinoline derivatives, including their crystalline structure and solubility, are essential for their application in various fields. For instance, the crystalline structure of similar compounds, such as 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline, was analyzed using X-ray powder diffraction, revealing detailed information about their molecular arrangement and stability (H. Camargo et al., 2013).

Chemical Properties Analysis

The chemical properties of Ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate, such as reactivity and potential for further functionalization, can be inferred from studies on similar compounds. Reactions involving quinoline derivatives often result in the formation of complex heterocyclic systems, showcasing their rich chemistry and potential for creating diverse molecular architectures (M. Piltan et al., 2013).

Scientific Research Applications

Synthesis and Structural Studies

  • Bromination of Related Quinoline Derivatives : A study by Ukrainets et al. (2013) discusses the bromination of a quinoline derivative similar to Ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate, revealing insights into the structural features of the reaction products (Ukrainets, Golik, Chernenok, Shishkina, & Parshikov, 2013).

  • Development of Heterocyclic Compounds : Another study explores the synthesis of heterocyclic derivatives from compounds like Ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate, which could contribute to the design of biologically active heterocycles (Solodukhin, Peregudov, Vorontsov, & Chkanikov, 2004).

Chemical Reactions and Modifications

  • Functionalization of Quinoline Derivatives : Molina, Alajarín, and Sánchez-Andrada (1993) describe the condensation of quinoline derivatives, highlighting methodologies that could be applicable to Ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate for generating new compounds (Molina, Alajarín, & Sánchez-Andrada, 1993).

Potential Biological and Medical Applications

  • Synthesis of Biologically Active Derivatives : The study by Gao et al. (2019) on the synthesis of halomethylquinoline building blocks suggests potential applications in creating novel biologically active quinoline derivatives. This could be relevant for Ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate in developing new therapeutic agents (Gao, Xu, Li, Gao, & Chen, 2019).

  • Antibacterial and Antitubercular Properties : Kantevari et al. (2011) report the synthesis of pyridine and quinolin derivatives with promising antitubercular properties. This suggests that structurally similar compounds like Ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate could have potential applications in treating bacterial infections (Kantevari, Patpi, Addla, Putapatri, Sridhar, Yogeeswari, & Sriram, 2011).

properties

IUPAC Name

ethyl 4-[(6-bromo-2-pyridin-4-ylquinoline-4-carbonyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrN3O3/c1-2-31-24(30)16-3-6-18(7-4-16)27-23(29)20-14-22(15-9-11-26-12-10-15)28-21-8-5-17(25)13-19(20)21/h3-14H,2H2,1H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMDTIDEWPMOKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate

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